Product packaging for 4-Bromo-2,6-dimethylbenzaldehyde(Cat. No.:CAS No. 5769-33-5)

4-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1278818
CAS No.: 5769-33-5
M. Wt: 213.07 g/mol
InChI Key: JFRPWJDOGGLZFS-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B1278818 4-Bromo-2,6-dimethylbenzaldehyde CAS No. 5769-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPWJDOGGLZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452162
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-33-5
Record name 4-BROMO-2,6-DIMETHYLBENZALDEHYDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzaldehyde
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Significance and Research Context of Halogenated Benzaldehydes in Contemporary Chemical Science

Halogenated organic compounds are of immense importance in various scientific and industrial fields. rsc.org The introduction of halogen atoms into organic molecules is a critical transformation in organic synthesis. rsc.org Halogenated compounds comprise approximately 20% of all active pharmaceutical ingredients (APIs) and 30% of agrochemicals. rsc.org Their applications also extend to dyes, flame retardants, and materials science. rsc.org

Halogenated benzaldehydes, a specific class of these compounds, are versatile reagents in organic synthesis. The presence of a halogen atom, such as bromine, on the aromatic ring influences the reactivity of the aldehyde group and the ring itself, opening up diverse synthetic pathways. For instance, the bromine atom can participate in cross-coupling reactions, a cornerstone of modern organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

Furthermore, the selective activation of the aldehyde group in the presence of other sensitive functional groups is a key area of research. acs.org The development of catalysts that can selectively interact with the aldehyde, such as halogen bond donor catalysts, highlights the ongoing efforts to achieve highly specific and efficient chemical transformations. acs.org

Overview of Aryl Aldehyde Chemistry and Its Relevance to 4 Bromo 2,6 Dimethylbenzaldehyde

Aryl aldehydes, also known as aromatic aldehydes, are organic compounds where an aldehyde functional group is directly attached to an aromatic ring. wisdomlib.org The simplest aromatic aldehyde is benzaldehyde (B42025). ncert.nic.in Substituted benzaldehydes, like 4-Bromo-2,6-dimethylbenzaldehyde, are named as derivatives of benzaldehyde. ncert.nic.in

The chemistry of aryl aldehydes is rich and varied. The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.inyoutube.com This polarity makes aldehydes susceptible to nucleophilic addition reactions, which are fundamental to many organic transformations. youtube.comwikipedia.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. ncert.nic.in

Aryl aldehydes are key starting materials for the synthesis of a wide array of organic compounds, including:

Schiff bases: Formed by the reaction of aryl aldehydes with primary amines. wisdomlib.org

Chalcones: Synthesized through the condensation of aryl aldehydes with acetophenones. wisdomlib.org

1,2,4,5-tetrasubstituted imidazoles: Produced by reacting aryl aldehydes with other reagents in the presence of a catalyst. wisdomlib.org

The presence of substituents on the aromatic ring, as in this compound, can significantly influence the reactivity of the aldehyde group. The methyl groups, for example, can exert steric and electronic effects, while the bromine atom provides a handle for further functionalization.

Historical Perspectives and Evolution of Research on Substituted Benzaldehyde Systems

Strategic Approaches to the Bromination of Dimethylbenzaldehyde Precursors

The direct bromination of 2,6-dimethylbenzaldehyde (B72290) presents a formidable challenge due to the steric hindrance imposed by the two methyl groups flanking the aldehyde functionality. This steric congestion impedes the approach of the brominating agent to the aromatic ring, necessitating the exploration of alternative, indirect strategies. One such strategy involves the bromination of a more reactive precursor, 2,6-dimethylanisole (B89883), followed by subsequent functional group transformations to yield the desired aldehyde.

Catalytic Systems in Halogenation: Lewis Acid-Mediated Bromination

Lewis acid catalysis is a powerful tool for enhancing the electrophilicity of brominating agents, thereby facilitating the halogenation of aromatic substrates. nih.gov In the context of synthesizing this compound, a common approach involves the bromination of 2,6-dimethylanisole as a precursor. The electron-donating nature of the methoxy (B1213986) group in 2,6-dimethylanisole activates the aromatic ring towards electrophilic substitution, directing the incoming bromine atom to the para position.

The use of a Lewis acid, such as iron(III) bromide (FeBr₃), catalyzes the reaction by polarizing the bromine molecule (Br₂), making it a more potent electrophile. This allows the reaction to proceed under milder conditions and with greater selectivity for the desired 4-bromo-2,6-dimethylanisole (B76157) intermediate. The subsequent conversion of the methoxy group to an aldehyde can then be achieved through various established methods.

Recent research has also explored the use of other Lewis acids, like zirconium(IV) chloride, which has shown high catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov While this method focuses on side-chain bromination, it highlights the versatility of Lewis acid catalysis in bromination reactions. nih.gov The choice of Lewis acid and brominating agent can be tailored to optimize the yield and selectivity of the desired product.

Oxidative Pathways for the Synthesis of this compound

Oxidative methods provide a direct route to aldehydes from corresponding benzyl (B1604629) alcohols. These reactions are a cornerstone of organic synthesis, and several protocols have been adapted for the preparation of this compound. The starting material for these oxidations is 4-bromo-2,6-dimethylbenzyl alcohol, which can be synthesized from 4-bromo-2,6-dimethylanisole via bromination and subsequent reduction.

Utility of Pyridinium Chlorochromate (PCC) and Swern Oxidation Protocols from Benzyl Alcohols

Pyridinium Chlorochromate (PCC) is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the carboxylic acid byproduct. wikipedia.org The general reaction for the PCC oxidation of a primary alcohol is:

2 [C₅H₅NH][CrO₃Cl] + 3 RCH₂OH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 RCHO + 3 H₂O wikipedia.org

In the synthesis of this compound, 4-bromo-2,6-dimethylbenzyl alcohol is treated with PCC to yield the target aldehyde. The reaction's selectivity and mild conditions make it a valuable tool for this transformation. wikipedia.orgmasterorganicchemistry.com

Swern Oxidation offers an alternative, metal-free approach to alcohol oxidation. wikipedia.orgorganic-chemistry.org This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (Hünig's base). wikipedia.orgorganic-chemistry.orgyoutube.comorgsyn.org The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), which helps to minimize side reactions and preserve sensitive functional groups. wikipedia.orgyoutube.com A key advantage of the Swern oxidation is its high chemoselectivity for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org However, a notable drawback is the production of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct. wikipedia.orgorganic-chemistry.org

Oxidation Method Reagents Typical Conditions Advantages Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room TempHigh selectivity for aldehydes, mild conditions. wikipedia.orgmasterorganicchemistry.comUse of a chromium-based reagent.
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCH₂Cl₂, -78 °C to Room TempMetal-free, very mild conditions, high chemoselectivity. wikipedia.orgorganic-chemistry.orgyoutube.comProduction of malodorous dimethyl sulfide. wikipedia.orgorganic-chemistry.org

Organometallic Approaches in the Synthesis of this compound

Organometallic chemistry provides powerful methods for the formation of carbon-carbon bonds and the introduction of functional groups. For the synthesis of this compound, organolithium and Grignard reagents are particularly useful for introducing the aldehyde functionality.

Lithium-Halogen Exchange Reactions and Formylation Strategies (e.g., from 4-bromo-3,5-dimethylchlorobenzene)

A highly effective organometallic route to this compound involves a lithium-halogen exchange reaction followed by formylation. researchgate.net This strategy typically starts from a di-halogenated precursor, such as 1,4-dibromo-2,6-dimethylbenzene. The greater reactivity of one halogen over the other allows for selective exchange.

The process begins with the treatment of the di-halogenated compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. nih.govharvard.edu This results in a selective lithium-halogen exchange, forming an aryllithium intermediate. This intermediate is then quenched with a formylating agent, like N,N-dimethylformamide (DMF), to introduce the aldehyde group. researchgate.netgoogle.com The reaction must be carried out under strictly anhydrous conditions, as organolithium reagents are highly reactive towards water. researchgate.net

An alternative precursor for this approach is 4-bromo-3,5-dimethylchlorobenzene. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, allowing for the regioselective formation of the desired aryllithium intermediate. Subsequent formylation then yields this compound. This method offers a high degree of control and is often used for the synthesis of highly substituted benzaldehydes. researchgate.net

Emerging Synthetic Routes and Green Chemistry Considerations for this compound Production

The development of more environmentally benign synthetic methods is a growing priority in the chemical industry. For the production of this compound, several green chemistry principles can be applied to existing and emerging routes.

One area of focus is the replacement of hazardous reagents and solvents. For instance, in bromination reactions, the use of elemental bromine can be replaced with less hazardous alternatives like N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidizing agent. Catalytic methods, particularly those using non-toxic and recyclable catalysts, are also being explored. nih.gov

In the oxidative step, moving away from chromium-based reagents like PCC is a key goal. wikipedia.org Metal-free oxidations, such as the Swern oxidation, are a step in this direction, although the production of malodorous byproducts remains a concern. wikipedia.orgorganic-chemistry.org Research into alternative, odorless sulfoxides or the development of efficient scrubbing techniques for the dimethyl sulfide byproduct could further enhance the green credentials of this method.

Mechanistic Investigations of Aldehyde Group Transformations in this compound

The aldehyde functional group in this compound is a key site for a variety of chemical transformations, including oxidation and reduction reactions. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemical synthesis.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-bromo-2,6-dimethylbenzoic acid. This transformation is a fundamental reaction in organic synthesis, often employing a range of oxidizing agents.

A common method for this oxidation involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium. The reaction proceeds through a permanganate ester intermediate, which then collapses to form the corresponding carboxylate. Subsequent acidification yields the final carboxylic acid product.

Another effective oxidizing agent is chromium trioxide (CrO3) in the presence of sulfuric acid, known as the Jones reagent. This powerful oxidant rapidly converts the aldehyde to the carboxylic acid. The mechanism involves the formation of a chromate (B82759) ester, followed by elimination to give the oxidized product.

More recently, milder and more selective oxidizing agents have been developed. One such example is the use of Oxone (2KHSO5·KHSO4·K2SO4) in the presence of a catalyst. orgsyn.org While a specific procedure for this compound is not detailed, the oxidation of the structurally similar 4-bromobenzaldehyde (B125591) to 4-bromobenzoic acid can be achieved in high yield using this method. orgsyn.org This suggests a similar pathway would be effective for the title compound.

The diversification of products from the oxidation of this compound primarily leads to the corresponding benzoic acid derivative. This product serves as a valuable intermediate for further synthetic transformations, such as esterification or amidation, by activating the carboxyl group.

Table 1: Oxidation of Benzaldehyde Derivatives

Starting MaterialOxidizing AgentProduct
4-BromobenzaldehydeOxone, potassium 2-iodo-5-methylbenzenesulfonate4-Bromobenzoic acid
This compoundPotassium permanganate4-Bromo-2,6-dimethylbenzoic acid
This compoundJones Reagent (CrO3/H2SO4)4-Bromo-2,6-dimethylbenzoic acid

The reduction of the aldehyde group in this compound to a primary alcohol, 4-bromo-2,6-dimethylbenzyl alcohol, is another fundamental transformation. This reaction can be accomplished using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, typically in an alcoholic solvent such as ethanol (B145695) or methanol (B129727). The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the benzyl alcohol. Due to the achiral nature of the starting material and the product, stereochemical control is not a factor in this specific reduction.

Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used. However, due to its higher reactivity, it requires anhydrous conditions and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. The mechanism is analogous to that of NaBH4, involving hydride transfer.

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO2). The reaction occurs on the surface of the catalyst, where the aldehyde is adsorbed and subsequently reduced by the hydrogen.

Table 2: Reduction of this compound

Reducing AgentSolventProduct
Sodium borohydride (NaBH4)Ethanol/Methanol4-Bromo-2,6-dimethylbenzyl alcohol
Lithium aluminum hydride (LiAlH4)Diethyl ether/Tetrahydrofuran4-Bromo-2,6-dimethylbenzyl alcohol
Hydrogen (H2) with Pd/C catalystEthanol/Methanol4-Bromo-2,6-dimethylbenzyl alcohol

Nucleophilic Aromatic Substitution at the Bromine Center of this compound

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the electronic nature of the aromatic ring and the steric hindrance imposed by the ortho-methyl groups.

The success of nucleophilic aromatic substitution on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing aldehyde group activates the ring towards nucleophilic attack, but the two ortho-methyl groups provide significant steric hindrance, which can impede the approach of the nucleophile.

Strong nucleophiles, such as alkoxides or amines, are generally required to displace the bromide. For example, reaction with sodium methoxide (B1231860) in methanol can lead to the corresponding 4-methoxy-2,6-dimethylbenzaldehyde. However, forcing conditions, such as high temperatures and pressures, may be necessary to overcome the steric hindrance.

A known challenge in such reactions is the potential for side reactions. For instance, in the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene, a Cannizzaro reaction was observed when using sodium methoxide. google.com This suggests that similar side reactions could occur with this compound under strongly basic conditions. To mitigate this, milder bases like potassium carbonate can be employed. google.com

The scope of nucleophiles is somewhat limited by the steric hindrance. Bulky nucleophiles may react very slowly or not at all. The limitations of these reactions highlight the importance of selecting appropriate nucleophiles and optimizing reaction conditions to achieve the desired substitution product while minimizing side reactions.

Condensation Reactions of this compound and Related Compounds

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines and other nitrogen-based nucleophiles to form imines and related derivatives.

The reaction of this compound with a primary amine leads to the formation of an N-substituted imine, also known as a Schiff base or azomethine. This reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine.

The steric hindrance from the two ortho-methyl groups in this compound can influence the rate of this reaction. However, the electrophilicity of the aldehyde carbon generally allows for efficient condensation with a wide range of primary amines. The resulting imines are versatile intermediates in organic synthesis and can be used in various transformations, including reduction to secondary amines or as ligands in coordination chemistry.

Role in Complex Molecule Construction

This compound serves as a crucial intermediate in the synthesis of more complex molecules due to its distinct functional groups: an aldehyde, a bromo-substituent, and a sterically hindered aromatic ring. The aldehyde group provides a reactive site for nucleophilic additions, reductions, and oxidations, allowing for chain elongation and functional group interconversion. The bromo-substituent is a key handle for introducing further complexity through cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The dimethyl-substituted phenyl ring influences the reactivity and conformation of the resulting products.

For instance, the aldehyde can be transformed into an alkene via Wittig or Horner-Wadsworth-Emmons reactions, while the bromo-group can be subsequently used in a palladium-catalyzed coupling to attach another aryl or alkyl group. This sequential reactivity makes it a valuable component in the convergent synthesis of elaborate molecular targets.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental transformations in modern organic chemistry, and the bromo-substituent on this compound makes it an excellent substrate for such reactions.

C(sp²)-C(sp²) and C(sp³)-C(sp²) Linkages

The formation of carbon-carbon bonds is paramount in constructing molecular frameworks. This compound can participate in various cross-coupling reactions to form both C(sp²)-C(sp²) and C(sp³)-C(sp²) linkages. A prime example of C(sp²)-C(sp²) bond formation is the Suzuki coupling, where the aryl bromide is reacted with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction effectively replaces the bromine atom with a phenyl group, creating a biaryl structure.

Similarly, other palladium-catalyzed reactions like the Stille coupling (with organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents) can be employed to forge new C(sp²)-C(sp²) or C(sp³)-C(sp²) bonds at the 4-position of the benzaldehyde.

Palladium-Catalyzed Transformations

Palladium catalysts are central to the utility of this compound in cross-coupling reactions. The general catalytic cycle for these transformations involves three key elementary steps. nih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a new palladium(II) complex. youtube.com

Transmetalation : The organometallic coupling partner (e.g., from a boronic acid in a Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate. nih.govyoutube.com

Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex are coupled and eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The efficiency of these transformations can be influenced by the choice of ligands, bases, and reaction conditions. nih.govnih.gov

Influence of Steric and Electronic Effects on the Reactivity of this compound

The reactivity of this compound is significantly governed by the interplay of steric and electronic factors arising from its substitution pattern. nih.gov

Steric Effects : The two methyl groups located at the ortho-positions (2 and 6) relative to the aldehyde group create substantial steric hindrance. This bulkiness can shield the aldehyde carbonyl from attack by large nucleophiles, potentially leading to lower reactivity or requiring more forcing reaction conditions compared to a non-substituted benzaldehyde. Similarly, this steric hindrance can influence the approach of the palladium catalyst to the bromo-substituent during the oxidative addition step of cross-coupling reactions.

Electronic Effects : The bromine atom and the aldehyde group are both electron-withdrawing groups. They decrease the electron density of the aromatic ring through inductive effects (-I) and, in the case of the aldehyde, a resonance effect (-M). This electronic demand makes the aryl bromide more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The electron-withdrawing nature of the substituents also activates the ring towards certain types of nucleophilic aromatic substitution, although this is less common than cross-coupling.

Mechanistic Aspects of Aldehyde Exchanged Amidation Reactions

While the direct exchange of an aldehyde group for an amide is not a standard named reaction, the bromo-substituent on this compound allows for amidation through cross-coupling pathways, such as the Buchwald-Hartwig amination. Furthermore, the principles of copper-catalyzed amidation reactions provide insight into alternative mechanisms for forming C-N bonds.

Radical Processes in Copper-Catalyzed Amidation

Copper-catalyzed amidation reactions often proceed through radical mechanisms, particularly in the context of C-H functionalization. nih.govberkeley.eduresearchgate.net Although these reactions typically target unactivated C-H bonds rather than the aldehyde or aryl bromide directly, their mechanism is instructive.

In a typical system, a peroxide, such as di-tert-butyl peroxide (tBuOOtBu), is used as a radical initiator. berkeley.eduresearchgate.net The catalytic cycle is thought to involve the following key steps:

Generation of tert-butoxy (B1229062) radical : The peroxide undergoes thermal decomposition to generate tert-butoxy radicals (tBuO•). nih.gov

Hydrogen Atom Abstraction : The highly reactive tert-butoxy radical abstracts a hydrogen atom from a substrate (e.g., an alkane), generating an alkyl radical. berkeley.eduresearchgate.net

C-N Bond Formation : This alkyl radical then combines with a copper(II)-amide complex. The copper complex, often formed in situ from a copper salt and an amide, acts as the source of the amido group. nih.govberkeley.edu

Evidence for this radical pathway includes the observation that the reaction requires both the copper catalyst and the peroxide initiator to proceed. berkeley.eduresearchgate.net Furthermore, conducting the reaction in the presence of a radical trap like CBr₄ leads to the formation of brominated alkanes, which supports the intermediacy of an alkyl radical. berkeley.eduresearchgate.net This mechanistic understanding opens avenues for designing novel amidation reactions that could potentially involve substrates like this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 2,6 Dimethylbenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of 4-Bromo-2,6-dimethylbenzaldehyde provides a unique fingerprint of its proton environments. The aldehydic proton (CHO) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons and the protons of the two methyl groups also exhibit characteristic chemical shifts.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the aldehyde group, as well as the electron-donating effect of the methyl groups. The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (or multiplicities) can reveal information about neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
Aldehydic H 10.27 Singlet
Aromatic H 7.63 Singlet
Methyl H 2.40 Singlet

This table is populated with representative data and may not reflect all literature values.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of the substituents.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position. The aromatic carbons show a range of chemical shifts depending on their position relative to the bromine, aldehyde, and methyl groups. The carbon atoms of the two methyl groups appear in the upfield region of the spectrum. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O 192.81
C-Br 126.31
C-CH₃ 133.63
C-H (aromatic) 132.03
C-H (aromatic) 131.76

This table is populated with representative data and may not reflect all literature values. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Functional Group Identification and Band Assignments

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net A strong absorption band is expected for the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. The C-H stretching vibrations of the aldehyde and methyl groups, as well as the aromatic C-H stretching vibrations, are also observable. bohrium.com The C-Br stretching vibration will appear at lower frequencies.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H Stretch (Aldehyde) ~2850 and ~2750 Medium
C=O Stretch (Aldehyde) ~1700 Strong
C-H Stretch (Aromatic) >3000 Variable
C-H Bend (Methyl) ~1450 and ~1380 Medium

This table presents typical frequency ranges for the indicated functional groups.

Conformational Analysis through Vibrational Modes

The vibrational spectra can also provide information about the conformational isomers of this compound. The orientation of the aldehyde group relative to the benzene ring can be influenced by the steric hindrance of the ortho-methyl groups. bohrium.com Different conformers may exhibit slight variations in their vibrational frequencies, which can sometimes be resolved in the IR or Raman spectra, particularly at low temperatures. Theoretical calculations are often employed to predict the vibrational spectra of different conformers and aid in the interpretation of the experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the principal electronic transitions are expected to be π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
π → π* ~250-280 High

This table provides an estimation of the expected absorption regions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly well-suited for analyzing this compound, especially within complex mixtures or when assessing its presence in reaction products. The compound, being solid at room temperature, is readily soluble in common organic solvents like acetonitrile (B52724) and methanol (B129727), making it compatible with typical LC mobile phases. anton-paar.com

In an LC-MS analysis, a solution containing the compound is injected into a chromatographic column, often a reversed-phase column such as a C18. anton-paar.comacs.org The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, carries the compound through the column. anton-paar.com The interaction of the compound with the stationary phase allows for its separation from other components. Due to the presence of the brominated aromatic ring, this compound would exhibit enhanced retention on a reversed-phase column compared to its non-brominated analogue. acs.org

After elution from the LC column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass spectrometer then detects the molecular ion peak, which for this compound would correspond to its molecular weight (C₉H₉BrO, monoisotopic mass: 211.98 Da). nih.gov By operating the mass spectrometer in tandem mode (MS/MS), further structural information can be obtained through collision-induced dissociation, which fragments the molecular ion into smaller, characteristic ions. This fragmentation pattern provides definitive structural confirmation. LC-MS/MS methods can be developed for highly sensitive and selective quantification of the compound, even at trace levels. anton-paar.comnih.govacs.org

Table 1: Representative LC-MS Parameters for Analysis of Aromatic Aldehydes

Parameter Setting Purpose
LC Column C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 3 µm) anton-paar.com Separates the analyte from other components in the sample matrix.
Mobile Phase Acetonitrile/Water Gradient anton-paar.com Elutes the compound from the column.
Flow Rate 0.5 - 1.0 mL/min anton-paar.com Controls the speed of separation and elution.
Ionization Mode Electrospray Ionization (ESI), Positive Mode Generates charged ions from the neutral molecules for MS detection.

| MS Detection | Full Scan & Tandem MS (MS/MS) | Detects the molecular ion and its characteristic fragment ions for identification and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations, including On-Column Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. Given its aldehyde functional group, this compound is amenable to GC-MS analysis. In this method, the sample is vaporized in a heated injector and separated in a capillary column before entering the mass spectrometer, where electron ionization (EI) is typically used.

The EI mass spectrum of this compound would show a distinct molecular ion peak (M⁺˙) at m/z 212/214, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is highly predictable and provides significant structural information. Key fragmentation pathways would include the loss of a hydrogen atom to form a stable acylium ion [M-H]⁺ at m/z 211/213, and the loss of the formyl radical (-CHO) to yield a brominated dimethylphenyl cation at m/z 183/185. Further fragmentation could involve the loss of a methyl radical. The mass spectrum of the closely related 4-bromobenzaldehyde (B125591) shows characteristic ions at m/z 184/186 (molecular ion), 183/185 ([M-H]⁺), and 155/157 ([M-CHO]⁺), providing a solid basis for predicting the fragmentation of the target compound. researchgate.netnumberanalytics.com

A critical consideration in the GC-MS analysis of certain reactive molecules is the potential for on-column reactions. For instance, in the analysis of phenethylamines, condensation reactions can occur on-column between an amine and a benzaldehyde (B42025) generated from a co-injected nitroethene precursor, forming a new imine product. acs.org While this compound itself is an aldehyde, if it were present in a complex mixture containing primary amines, there is a possibility of an on-column condensation reaction to form the corresponding Schiff base (imine). This would appear as a new, higher molecular weight peak in the chromatogram, potentially complicating the analysis. Careful selection of GC conditions and derivatization of reactive functional groups can mitigate such issues. youtube.com

Table 2: Predicted Key Mass Fragments for this compound in EI-GC-MS

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Description
212/214 [C₉H₉BrO]⁺˙ Molecular Ion (M⁺˙)
211/213 [C₉H₈BrO]⁺ Loss of a Hydrogen atom ([M-H]⁺)
183/185 [C₈H₈Br]⁺ Loss of the Formyl radical ([M-CHO]⁺)
104 [C₇H₅O]⁺ or [C₈H₈]⁺ Subsequent fragmentation (e.g., loss of Br or methyl groups)

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Advanced Imaging Techniques for Related Materials Containing this compound Moieties

While not typically applied to the molecule itself, advanced imaging techniques are crucial for characterizing materials and nanomaterials that incorporate the this compound moiety. Such materials could be synthesized for applications in catalysis, sensing, or as polymer building blocks, where the size, shape, and distribution of the resulting particles are paramount.

Transmission Electron Microscopy (TEM) in Nanomaterials Research

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique essential for the characterization of nanomaterials. mdpi.comhoriba.com It uses a beam of electrons transmitted through an ultra-thin specimen to form an image, allowing for visualization at the atomic scale. nih.govyoutube.com If this compound were used as a precursor or surface functionalization agent in the synthesis of nanoparticles (e.g., metallic, metal oxide, or polymeric nanoparticles), TEM would be indispensable for characterizing the resulting products. researchgate.net

TEM analysis would provide direct visual evidence of the nanoparticles' morphology, including their size, shape (e.g., spheres, rods, cubes), and state of aggregation. horiba.com High-resolution TEM (HR-TEM) can even resolve the crystal lattice planes of crystalline nanoparticles, providing information about their crystal structure and defects. mdpi.com Furthermore, when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), TEM can provide elemental composition analysis, confirming the presence of bromine and other elements within individual nanoparticles or specific regions of a material. mdpi.com This would be crucial for verifying that a moiety derived from this compound has been successfully incorporated into the nanostructure.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension. nih.gov If materials derived from this compound exist as a colloidal suspension of nanoparticles, DLS would be a primary tool for their characterization.

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the random Brownian motion of the particles in the liquid. nih.gov Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations with an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation.

X-ray Crystallography of Derivatives and Co-crystals

X-ray Crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. horiba.com Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging. However, its structure can be unequivocally determined through the analysis of its derivatives or by forming co-crystals.

The formation of a derivative, for example, by reacting the aldehyde with an amine to form a stable, crystalline imine (Schiff base), is a common strategy in crystallography. This can alter the intermolecular interactions, promoting the growth of higher-quality crystals. Similarly, co-crystallization, the process of crystallizing the target molecule with a second "coformer" molecule, can yield well-ordered crystals even when the parent compound does not crystallize easily. The coformer is chosen based on its ability to form predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule.

Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is measured and analyzed to build a model of the electron density, from which the precise position of each atom in the crystal lattice is determined. This analysis provides a wealth of information, including exact bond lengths, bond angles, and details of the intermolecular interactions (e.g., hydrogen bonds, π-stacking, halogen bonds) that dictate how the molecules pack in the solid state. This structural data is invaluable for understanding the compound's chemical behavior and for designing new materials.

Table 3: Key Information Obtained from X-ray Crystallographic Analysis

Parameter Description Significance
Unit Cell Dimensions The lengths and angles of the basic repeating unit of the crystal. Defines the fundamental packing symmetry and volume.
Space Group The set of symmetry operations that describe the crystal's structure. Provides insight into the molecular symmetry and packing arrangement.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. Allows for the complete reconstruction of the 3D molecular structure.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds. Confirms the molecular connectivity and reveals any structural strain.
Torsion Angles The dihedral angles that describe the conformation of the molecule. Defines the 3D shape and orientation of substituents.

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent forces. | Explains the solid-state packing, stability, and physical properties of the material. |

Advanced Applications and Derivatives of 4 Bromo 2,6 Dimethylbenzaldehyde in Research

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the bromine atom and two methyl groups on the benzaldehyde (B42025) core influences the electronic properties and steric hindrance of the molecule. This allows for controlled reactions and the introduction of various functional groups, leading to the development of novel compounds with potential therapeutic activities.

Design and Synthesis of Pharmacological Scaffolds

4-Bromo-2,6-dimethylbenzaldehyde is instrumental in the construction of a variety of molecular frameworks that are central to the development of new drugs. The aldehyde functional group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of synthetic medicinal chemistry. For instance, it can undergo reactions like reductive amination to introduce amine-containing moieties, a common step in building more complex drug-like molecules. acs.org

The bromo- and dimethyl-substituted phenyl ring also plays a crucial role. The bromine atom can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new aryl or heteroaryl groups. The methyl groups provide steric bulk, which can influence the conformation of the final molecule and its interaction with biological targets. This controlled three-dimensional structure is critical for achieving high binding affinity and selectivity.

Role in Hit-to-Lead Optimization and Lead Compound Development

In the drug discovery process, "hit" compounds identified from initial screenings often have modest activity and require chemical modification to become "lead" compounds with improved potency and drug-like properties. criver.com This "hit-to-lead" optimization is a critical phase where medicinal chemists systematically modify the structure of a hit to enhance its efficacy, selectivity, and pharmacokinetic profile. criver.comnih.gov this compound and its derivatives are valuable tools in this process.

The ability to functionalize both the aldehyde and the aromatic ring of this compound allows for the exploration of the structure-activity relationship (SAR) around a hit compound. By synthesizing a library of analogues with different substituents, researchers can systematically probe how changes in the molecule's structure affect its biological activity. This iterative process of design, synthesis, and testing is fundamental to developing a promising lead candidate. acs.orgcriver.com

SARS-CoV-2 Mpro Inhibitor Development

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govmdpi.comrsc.org In the quest for potent Mpro inhibitors, this compound has been utilized as a key building block. For example, it was used in the synthesis of a diazepane-based inhibitor. acs.org The aldehyde was used to install a key fragment onto the diazepane scaffold through reductive amination. acs.org

Compound/SeriesTargetKey FindingIC50 Value
Diazepane-based inhibitorsSARS-CoV-2 MproTransformation of a 14 μM hit into a 16 nM lead compound. acs.org16 nM
Benzoisothiazolone-based inhibitorsSARS-CoV-2 MproIdentification of a potent and selective inhibitor. nih.gov116 nM
BRD4 Inhibitors for Inflammatory Diseases

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that play a key role in regulating the transcription of genes involved in inflammation. nih.govnih.govresearchgate.net As such, inhibitors of BRD4 are being investigated as potential treatments for a range of inflammatory diseases. nih.govresearchgate.net

The development of small molecule BRD4 inhibitors often involves the design of compounds that can bind to the acetyl-lysine binding pocket of the bromodomain. nih.gov The 4-bromo-2,6-dimethylphenyl moiety can serve as a key component of these inhibitors, providing a scaffold that can be elaborated to optimize binding affinity and selectivity for BRD4 over other BET family members. The hydrophobic interactions between the substituted phenyl ring and the protein are crucial for achieving high potency. nih.gov

Inhibitor ClassTargetTherapeutic AreaKey Feature
Small Molecule InhibitorsBRD4Inflammatory DiseasesTargeting the acetyl-lysine binding pocket of the bromodomain. nih.govnih.gov
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors (NNRTI) Derived from Related Arylanilines

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy for HIV-1 infection. nih.govdrugbank.com These drugs bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function. While direct use of this compound in marketed NNRTIs is not explicitly detailed, the structural motif of a substituted aniline, which can be derived from related benzaldehydes, is central to many potent NNRTIs. For example, the synthesis of tricyclic pyridobenzo- and dipyridodiazepinones, which are potent HIV-1 reverse transcriptase inhibitors, involves precursors with substituted aromatic rings. nih.gov The substitution pattern on the aromatic ring, including the presence of lipophilic groups, is known to influence the potency of these inhibitors. nih.gov

Interactions with Biological Targets and Enzyme Systems (e.g., affecting enzyme function, covalent bond formation with nucleophilic sites)

The aldehyde group of this compound is an electrophilic center that can potentially react with nucleophilic residues, such as cysteine, in the active site of enzymes. This can lead to the formation of a covalent bond, resulting in irreversible inhibition of the enzyme. This mechanism of action is a strategy employed in the design of some enzyme inhibitors.

Development of Therapeutically Relevant Analogues

The chemical scaffold of this compound is instrumental in the synthesis of novel molecules with potential therapeutic value. Its utility is particularly evident in the field of photodynamic therapy (PDT), a non-invasive cancer treatment that uses a combination of a photosensitizing agent, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill malignant cells. nih.govnih.gov

Researchers leverage this compound as a foundational component to construct complex photosensitizers. By undergoing specific chemical transformations, the basic structure of the benzaldehyde is elaborated into a larger, functional molecule designed for a specific therapeutic action. A prime example is its use in creating advanced Boron-Dipyrromethene (BODIPY) dyes, which are highly effective photosensitizers for PDT. acs.org The development of these derivatives transforms a simple aromatic aldehyde into a targeted agent for cancer therapy, highlighting its importance in creating therapeutically relevant analogues.

Contributions to Materials Science and Functional Materials Development

In the realm of materials science, this compound is valued as a versatile organic building block for creating sophisticated functional materials. bldpharm.com Its distinct reactive sites—the aldehyde and the bromo group—provide chemists with a platform to construct larger, well-defined structures with desirable electronic and photophysical properties.

Synthesis of Boron-Dipyrromethene (BODIPY) Nanophotosensitizers

A significant application of this compound is in the synthesis of Boron-Dipyrromethene (BODIPY) dyes, a class of highly fluorescent and photostable molecules. colab.wsmdpi.com A recent study detailed the rational design of a heavy-atom-free photosensitizer, designated BDP-6, for two-photon excited photodynamic therapy. acs.org

The synthesis begins with this compound, which first undergoes a palladium-catalyzed Buchwald-Hartwig amination reaction with phenoxazine (B87303). This step replaces the bromine atom with a phenoxazine group to yield an intermediate, 2,6-dimethyl-4-(10H-phenoxazin-10-yl)benzaldehyde (PXZ-CHO). This intermediate is then reacted with 2,4-dimethylpyrrole, followed by treatment with trifluoroacetic acid, p-chloranil, triethylamine (B128534) (Et₃N), and boron trifluoride diethyl etherate (BF₃·OEt₂) to construct the final BODIPY core. The resulting photosensitizer, BDP-6, is then encapsulated within DSPE-PEG(2000) biotin (B1667282) to form nanophotosensitizers (BDP-6 NPs), enhancing its biocompatibility and tumor-targeting ability. acs.org

Applications in Photodynamic Therapy (PDT) for Cancer

The BDP-6 nanophotosensitizers, synthesized from the this compound precursor, have demonstrated significant promise for photodynamic therapy (PDT) in cancer treatment. acs.org PDT is a clinically utilized modality for various cancers, relying on photosensitizers that become cytotoxic upon light activation. nih.govfrontiersin.org

The BDP-6 NPs exhibit several key features essential for effective PDT:

High ROS Generation: Compared to control nanoparticles, BDP-6 NPs show a higher efficiency in generating reactive oxygen species (ROS) under one-photon excitation. acs.org

Two-Photon Excitation: The nanoparticles are also highly effective at generating ROS under two-photon excitation, which allows for deeper tissue penetration and more precise targeting of tumors. acs.org

Tumor-Targeting and Imaging: The nanoparticles display excellent tumor-targeting ability and emit bright red fluorescence, which can be used for imaging. acs.org

Phototoxicity: In both in vitro and in vivo experiments, BDP-6 NPs showed considerable phototoxicity toward cancer cells with low dark toxicity, indicating they are primarily active only when illuminated. These findings suggest that nanophotosensitizers derived from this compound hold great promise for advancing cancer PDT. acs.org

Organic Building Block for Advanced Materials

This compound serves as a fundamental organic building block for advanced materials due to its structural characteristics. cymitquimica.combldpharm.com The presence of two distinct functional groups allows for sequential, controlled reactions. The bromine atom is susceptible to substitution via cross-coupling reactions, enabling the attachment of various functional moieties. acs.org The aldehyde group is a classic functional group used in condensation reactions, such as the formation of the dipyrromethene core in the BODIPY synthesis. This dual reactivity makes it an invaluable component for constructing complex organic materials with tailored properties for applications in electronics and photomedicine.

Synthesis of Complex Organic Molecules from this compound

The transformation of this compound into more complex molecules is a testament to its utility in modern organic synthesis. acs.org Its scaffold provides a reliable starting point for multi-step synthetic pathways aimed at producing high-value, functional organic compounds.

Construction of Substituted Derivatives

A clear example of constructing a substituted derivative is the synthesis of 2,6-dimethyl-4-(10H-phenoxazin-10-yl)benzaldehyde (PXZ-CHO) from this compound. acs.org In this reaction, the starting aldehyde is combined with phenoxazine in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand (t-Bu₃PHBF₄), and a base (K₂CO₃) in toluene. This process, a Buchwald-Hartwig amination, selectively replaces the bromine atom on the aromatic ring with a nitrogen-linked phenoxazine group. This transformation creates a more complex, electron-rich derivative (PXZ-CHO) which then serves as the key precursor for the subsequent construction of the BODIPY photosensitizer, BDP-6. acs.org This demonstrates a strategic approach to building molecular complexity from a relatively simple, commercially available starting material.

Chalcone Synthesis and Diverse Bioactivity Profiles (General Benzaldehyde Derivative Role)

The synthesis of chalcones, which form the central core of a variety of biologically important compounds, is a cornerstone of synthetic organic chemistry. tsijournals.com These compounds, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are typically synthesized via the Claisen-Schmidt condensation. aip.org This reaction involves a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone (B1666503). tsijournals.com

In this context, this compound serves as a valuable benzaldehyde derivative. The general mechanism involves the formation of an enolate from the acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product yields the corresponding chalcone. The presence of the bromo and dimethyl substituents on the benzaldehyde ring influences the electronic properties of the carbonyl group and, consequently, its reactivity in the condensation reaction.

The general procedure for this synthesis often involves dissolving the substituted benzaldehyde and an appropriate acetophenone in a solvent like ethanol (B145695), followed by the dropwise addition of a strong base solution. researchgate.net The reaction is typically stirred at room temperature for several hours. researchgate.net Alternative green chemistry approaches utilize solvent-free conditions, where the reactants are ground together with a solid base. rsc.org

The resulting chalcones derived from various benzaldehydes are not merely synthetic intermediates but possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. aip.orgresearchgate.net

Table 1: Examples of Benzaldehyde Derivatives in Claisen-Schmidt Condensation

Benzaldehyde DerivativeAcetophenone DerivativeCatalystResulting Chalcone Type
BenzaldehydeAcetophenoneKOH / Ethanol1,3-Diphenyl-2-propen-1-one
4-ChlorobenzaldehydeAcetophenoneNaOH (solid)(E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-one
4-Hydroxybenzaldehydep-Chloro acetophenoneNaOH / Ethanol1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one researchgate.net
4-Methoxy benzaldehydep-Bromo acetophenoneNaOH / Ethanol1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.net

Heterocyclic Compound Formation

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Its chemical structure offers two primary reaction sites: the aldehyde functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity allows for its incorporation into a wide range of heterocyclic systems, which are integral to medicinal chemistry and materials science.

The aldehyde group can participate in condensation reactions with compounds containing active methylene (B1212753) groups or amines to form the backbone of a heterocycle. For instance, reaction with β-ketoesters or malononitrile (B47326) derivatives can lead to the formation of pyran or pyridine-based structures, which are prevalent in many natural and synthetic products. researchgate.net Furthermore, the aldehyde can be used to synthesize Schiff bases (imines) by reacting with primary amines. These Schiff bases are important intermediates themselves and can be cyclized to form nitrogen-containing heterocycles like azetidines or used as ligands in the synthesis of metal complexes. impactfactor.org

The presence of the bromine atom on the aromatic ring is particularly significant as it enables the use of palladium-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds, linking the benzaldehyde moiety to other cyclic or acyclic fragments to construct more complex heterocyclic architectures. For example, a Suzuki coupling could be employed to fuse the aromatic ring of this compound with a boronic acid-containing heterocycle. Similarly, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds, leading to the synthesis of dibenzofuran (B1670420) or carbazole (B46965) derivatives, respectively.

Table 2: Potential Heterocyclic Synthesis Pathways from this compound

Target Heterocycle ClassKey Reaction TypeCo-reactant ExampleDescription
PyridinesCondensationβ-amino ketoneThe aldehyde condenses with the amine and an active methylene group to form the dihydropyridine (B1217469) ring, which can be oxidized.
PyransMichael Addition/CondensationMalononitrileKnoevenagel condensation followed by Michael addition of a nucleophile and subsequent cyclization. researchgate.net
QuinolinesReductive Cyclization1-Bromo-2-nitrobenzeneA palladium-mediated Ullmann cross-coupling followed by reductive cyclization can yield quinoline (B57606) structures. researchgate.net
Schiff Bases (Imines)CondensationPrimary Amine (e.g., Aniline)The aldehyde carbonyl reacts with the primary amine to form a carbon-nitrogen double bond (C=N). impactfactor.org

Future Directions and Emerging Research Avenues for 4 Bromo 2,6 Dimethylbenzaldehyde

Exploration of Novel Catalytic Reactions and Synthetic Methodologies

The future of synthetic chemistry involving 4-Bromo-2,6-dimethylbenzaldehyde will likely focus on the development of more efficient, selective, and sustainable catalytic methods. While this compound is available commercially, advancements in catalysis are crucial for creating its derivatives in a cost-effective and environmentally friendly manner.

One key area of research is the application of advanced palladium-catalyzed cross-coupling reactions. For instance, the bromo-substituent is an ideal handle for reactions such as Suzuki, Heck, and Sonogashira couplings. A notable application has been its use as a precursor in the synthesis of the heavy-atom-free photosensitizer BDP-6, which involves a palladium-catalyzed reaction. openreview.net Future work could expand this to a wider range of coupling partners, enabling the introduction of diverse functional groups at the 4-position.

Furthermore, there is an opportunity to explore copper-catalyzed reactions, which are often cheaper and more sustainable than their palladium counterparts. Methodologies like copper-catalyzed arylation could be adapted to synthesize a variety of aromatic amides and other derivatives from the this compound scaffold. academicjournals.org The development of optimized, two-step approaches to produce related benzaldehyde (B42025) derivatives highlights the industrial demand for efficient synthesis protocols that avoid harsh or cryogenic conditions. nih.gov

Future research will likely target:

Catalyst Optimization: Designing new ligands and catalyst systems to improve reaction yields and selectivity for reactions involving this compound.

Flow Chemistry: Adapting synthetic routes to continuous flow processes for safer, more scalable, and efficient production of its derivatives.

Photocatalysis: Utilizing visible-light photocatalysis for novel transformations of the aldehyde or bromo group under mild conditions.

Advanced Functionalization and Derivatization Strategies

The true potential of this compound lies in its capacity to be transformed into a vast library of complex molecules. Advanced functionalization and derivatization strategies will be a cornerstone of future research, aiming to create novel compounds with tailored properties. The two primary reactive sites—the aldehyde and the bromo group—can be modified independently or sequentially to achieve significant molecular diversity.

The aldehyde group offers a gateway to numerous derivatives through reactions such as:

Oxidation: To form 4-bromo-2,6-dimethylbenzoic acid, a precursor for esters and amides.

Reductive Amination: To synthesize various secondary and tertiary amines.

Wittig and Horner-Wadsworth-Emmons reactions: To create alkenes with controlled stereochemistry.

Condensation Reactions: To form imines, oximes, and hydrazones, which can act as ligands or pharmacophores.

Functional GroupReaction TypePotential ReagentsResulting Derivative Class
AldehydeOxidationKMnO₄, H₂CrO₄Carboxylic Acids
AldehydeReductionNaBH₄, LiAlH₄Benzyl (B1604629) Alcohols
AldehydeReductive AminationR-NH₂, NaBH(OAc)₃Substituted Amines
AldehydeCondensationHydroxylamine, HydrazineOximes, Hydrazones
BromoSuzuki CouplingArylboronic acid, Pd catalystBiaryls
BromoSonogashira CouplingTerminal alkyne, Pd/Cu catalystAryl-alkynes
BromoBuchwald-Hartwig AminationAmine, Pd catalystAryl-amines
BromoCyanationCuCN, Zn(CN)₂Benzonitriles

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted, and this compound is a scaffold well-suited to benefit from these technologies.

In drug design , ML models can significantly expedite the discovery of new therapeutic agents. dromicslabs.com

Scaffold-Based Generative Models: Deep learning tools like DeepScaffold and ScaffoldGPT can design virtual libraries of novel molecules by decorating the this compound core. acs.orgnih.govopenreview.net These models learn the rules of chemical bonding and structure to generate compounds that retain the core scaffold while being optimized for specific properties like binding affinity to a biological target. digitellinc.comarxiv.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity and physicochemical properties (e.g., solubility, toxicity) of hypothetical derivatives before they are synthesized. nih.govacademicjournals.org This allows researchers to prioritize the most promising candidates for synthesis and testing, making the discovery pipeline more efficient.

Target Identification and Repurposing: AI can analyze biological and chemical data to predict potential protein targets for derivatives of this compound. mdpi.com This could uncover new therapeutic applications for existing compounds or guide the design of molecules for novel disease targets.

Investigation of Undiscovered Biological Activities and Therapeutic Potential

The structural features of this compound make it an attractive starting point for discovering new bioactive molecules. A significant emerging application is in photodynamic therapy (PDT). Researchers have successfully used this compound to synthesize BDP-6, a heavy-atom-free boron-dipyrromethene (BODIPY) photosensitizer. openreview.net When encapsulated in nanoparticles, BDP-6 showed excellent tumor-targeting ability and efficiently generated reactive oxygen species (ROS) to ablate cancer cells under two-photon excitation. openreview.net This demonstrates a clear therapeutic potential in oncology.

Therapeutic AreaResearch ApproachPotential Mechanism/ApplicationRelevant Findings
OncologyPhotosensitizer DevelopmentTwo-photon excited photodynamic therapy (2PE-PDT)The derivative BDP-6 shows high ROS generation and tumor cell ablation. openreview.net
Inflammatory DiseasesScaffold Hopping / OptimizationInhibition of targets like bromodomains (e.g., BRD4)Related scaffolds have yielded potent and selective BRD4 inhibitors. chemcopilot.com
Infectious DiseasesDerivative ScreeningInhibition of essential microbial enzymesGeneral bromophenols exhibit antimicrobial properties that merit investigation in this scaffold.
Oxidative Stress-Related DisordersAntioxidant Activity ScreeningROS scavenging and modulation of antioxidant pathways (e.g., Nrf2)Derivatives of natural bromophenols show significant antioxidant potential. digitellinc.com

Development of Next-Generation Materials Based on this compound Scaffolds

Beyond medicine, this compound is a promising building block for the creation of next-generation functional materials. It is already classified as a building block for advanced materials such as Metal-Organic Frameworks (MOFs) and materials for Organic Light-Emitting Diodes (OLEDs). acs.org

The development of the nanophotosensitizer BDP-6 is a prime example of a functional material derived from this scaffold, demonstrating its utility in creating photoactive systems for biomedical applications. openreview.net The rigid and well-defined geometry of the this compound unit makes it an excellent candidate for constructing porous crystalline materials like MOFs and Covalent-Organic Frameworks (COFs). By converting the aldehyde to other linking groups (e.g., carboxylic acids, imines), this scaffold can be incorporated as a structural node or strut. The resulting frameworks could exhibit tailored properties for applications in:

Gas Storage and Separation: Designing pores with specific sizes and chemical environments for capturing gases like CO₂ or H₂.

Catalysis: Incorporating catalytic sites within the framework for heterogeneous catalysis.

Sensing: Creating materials where the fluorescence or conductivity changes upon binding to a specific analyte.

Electronics: Synthesizing conjugated polymers or frameworks for use in OLEDs, organic photovoltaics, or flexible electronics.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2,6-dimethylbenzaldehyde with high purity?

To minimize by-products, prioritize direct bromination of 2,6-dimethylbenzaldehyde using electrophilic aromatic substitution. Control reaction temperature (0–5°C) and use a brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃). Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>97% by HLC) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Combine ¹H/¹³C NMR to identify substituent positions (e.g., aldehydic proton at ~10 ppm, methyl groups at ~2.3 ppm) and FT-IR to confirm the aldehyde stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 213.07 (C₉H₉BrO) . For trace impurities, use GC-MS with a polar stationary phase .

Q. How should researchers handle discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 60–62°C vs. 125°C in related brominated aldehydes) may arise from polymorphic forms or residual solvents. Standardize recrystallization conditions (e.g., ethanol/water mixture) and employ differential scanning calorimetry (DSC) to verify thermal behavior .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence reactivity in cross-coupling reactions?

The steric bulk of the methyl groups restricts access to the para-bromo site, reducing efficiency in Suzuki-Miyaura couplings. Optimize using bulky phosphine ligands (e.g., SPhos) and microwave-assisted heating to enhance reaction rates. Compare with less hindered analogs (e.g., 4-bromobenzaldehyde) to quantify steric contributions .

Q. What computational approaches predict the solvent-dependent stability of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model solvation effects. Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde group via hydrogen bonding, while nonpolar solvents may increase susceptibility to oxidation. Validate with kinetic studies monitoring aldehyde degradation via UV-Vis .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand precursor?

Conflicting catalytic outcomes (e.g., turnover frequency variations) may stem from trace metal impurities. Pre-treat the compound with EDTA to chelate residual metals, and characterize ligand-metal complexes using X-ray crystallography or EXAFS .

Safety and Handling

Q. What safety protocols are critical given limited toxicological data for this compound?

Assume acute toxicity based on structurally similar brominated aldehydes. Use glove boxes for synthesis, and implement fume hoods with HEPA filters. In case of skin contact, wash immediately with 10% sodium thiosulfate to neutralize potential bromine release .

Data Analysis and Method Optimization

Q. What strategies improve reproducibility in palladium-catalyzed reactions involving this substrate?

Screen palladium sources (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to address batch-dependent variability. Use high-throughput robotic platforms to test >50 reaction conditions and identify robust protocols .

Q. How does the electronic effect of the bromine substituent impact photostability in UV-driven reactions?

The electron-withdrawing bromine group increases susceptibility to C-Br bond cleavage under UV light. Monitor degradation pathways using LC-MS and employ radical scavengers (e.g., TEMPO) to suppress side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.